2-Acetylnaphthalene

Catalog No.
S515851
CAS No.
93-08-3
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylnaphthalene

CAS Number

93-08-3

Product Name

2-Acetylnaphthalene

IUPAC Name

1-naphthalen-2-ylethanone

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3

InChI Key

XSAYZAUNJMRRIR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1

Solubility

0.272 mg/mL at 25 °C
insoluble in water; soluble in organic solvents, oils
soluble (in ethanol)

Synonyms

2-Acetylnaphthalene; 2 Acetylnaphthalene; 2Acetylnaphthalene; beta-Acetonaphthalene; beta-Acetylnaphthalene; beta-Naphthyl methyl ketone;

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1

Description

The exact mass of the compound 2-Acetylnaphthalene is 170.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.272 mg/ml at 25 °c0.272 mg/ml at 25 °cinsoluble in water; soluble in organic solvents, oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7658. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of naphthyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

DNA Gyrase Inhibitors:

One key research application of 2-Acetylnaphthalene lies in its role as an intermediate for synthesizing piperidinyl pyrazoles. These molecules have been identified as potent DNA gyrase inhibitors []. DNA gyrase is an enzyme crucial for bacterial DNA replication. Inhibiting this enzyme can disrupt bacterial growth and division, making it a potential target for developing new antibiotics []. Studies have shown that 2-Acetylnaphthalene can be a valuable starting material for creating these promising antibiotic candidates.

Antiangiogenesis Research:

Another exciting area of research exploring 2-Acetylnaphthalene involves its use in synthesizing aromatic enone and dienone analogues of curcumin. Curcumin, a natural compound found in turmeric, possesses antiangiogenic properties, meaning it can hinder the formation of new blood vessels []. Angiogenesis is a vital process for tumor growth and metastasis. By developing curcumin analogues with enhanced antiangiogenic activity, researchers hope to create new cancer treatment strategies []. 2-Acetylnaphthalene serves as a useful building block for synthesizing these potential antiangiogenic compounds.

2-Acetylnaphthalene is an organic compound with the molecular formula C12H10OC_{12}H_{10}O and a molecular weight of approximately 170.21 g/mol. It is a ketone characterized by the presence of an acetylnaphthalene moiety, where an acetyl group is attached to the naphthalene ring at the second position. This compound appears as a colorless to light yellow liquid with a distinctive aromatic odor, making it useful in various applications, particularly in organic synthesis and as a chemical intermediate.

. Part IX. Reduction of 2-acetylnaphthalene ..." class="citation ml-xs inline" data-state="closed" href="https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710000683" rel="nofollow noopener" target="_blank"> .
  • Oxidation Reactions: Studies have shown that 2-acetylnaphthalene can be oxidized by iodate in sulfuric acid, where the kinetics of this reaction have been explored to understand its reactivity profile .
  • Stobbe Condensation: This compound can undergo Stobbe condensation, leading to the synthesis of more complex polycyclic aromatic hydrocarbons such as 2,4-dimethylphenanthrene .
  • Research has indicated that derivatives of 2-acetylnaphthalene exhibit various biological activities. For instance:

    • Antimicrobial Properties: Synthesis of chalcone derivatives from 2-acetylnaphthalene has shown promising antifungal and antibacterial activities, suggesting potential applications in pharmaceuticals .
    • Singlet Molecular Oxygen Studies: It has been utilized in studies related to singlet molecular oxygen phosphorescence, which is significant for understanding photochemical processes in biological systems .

    Several methods exist for synthesizing 2-acetylnaphthalene:

    • Friedel-Crafts Acylation: This method involves the acylation of naphthalene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
    • From Naphthalene Derivatives: It can also be synthesized through reactions involving substituted naphthalenes or acetophenones under specific conditions that favor the formation of the ketone.
    • Zeolite Catalysis: The formation of 2-acetylnaphthalene can occur within zeolite channels, providing a unique environment that influences reaction pathways and product distribution .

    2-Acetylnaphthalene has several applications across various fields:

    • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
    • Research Tool: Its role in studying singlet oxygen dynamics makes it valuable in photochemistry research.
    • Flavoring Agent: Due to its aromatic properties, it may find use in flavoring and fragrance formulations.

    Interactions involving 2-acetylnaphthalene have been studied primarily concerning its reactivity with other chemical species:

    • Reactivity with Oxidants: The oxidation kinetics involving iodate highlights how 2-acetylnaphthalene interacts with strong oxidizing agents under acidic conditions .
    • Biological Interactions: Studies on its derivatives suggest potential interactions with microbial systems, leading to antimicrobial effects .

    Several compounds share structural similarities with 2-acetylnaphthalene. Here are some notable examples:

    Compound NameMolecular FormulaKey Characteristics
    1-AcetylnaphthaleneC12H10OC_{12}H_{10}OSimilar structure but different position of acetyl group; distinct reactivity profile.
    NaphthaleneC10H8C_{10}H_{8}Parent compound; lacks functional groups that influence reactivity and properties.
    AcetophenoneC8H8OC_{8}H_{8}OA simpler ketone; used widely in organic synthesis but lacks the polycyclic structure.

    Uniqueness of 2-Acetylnaphthalene

    The uniqueness of 2-acetylnaphthalene lies in its specific position of substitution on the naphthalene ring, which significantly influences its chemical behavior and biological activity compared to its isomeric forms and related compounds. Its ability to participate in diverse

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Liquid; Pellets or Large Crystals; Dry Powder, Liquid, Other Solid
    White powder; [Alfa Aesar MSDS]
    Solid
    white or nearly white crystalline solid with a floral, orange blossom, neroli odou

    XLogP3

    3.2

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    170.073164938 g/mol

    Monoisotopic Mass

    170.073164938 g/mol

    Boiling Point

    300.00 to 301.00 °C. @ 760.00 mm Hg

    Heavy Atom Count

    13

    Appearance

    Solid powder

    Melting Point

    56 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    21D49LOP2T

    GHS Hazard Statements

    Aggregated GHS information provided by 1841 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1323 of 1841 companies. For more detailed information, please visit ECHA C&L website;
    Of the 14 notification(s) provided by 518 of 1841 companies with hazard statement code(s):;
    H302 (41.31%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (22.01%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (13.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H411 (79.92%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    6.11e-04 mmHg

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    1333-52-4
    93-08-3

    Wikipedia

    2-acetonaphthone

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Fragrances
    Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    Soap, Cleaning Compound, and Toilet Preparation Manufacturing
    Plastics Material and Resin Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Ethanone, 1-(2-naphthalenyl)-: ACTIVE

    Dates

    Modify: 2023-08-15
    1: Karakurt A, Ozalp M, Işik S, Stables JP, Dalkara S. Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives. Bioorg Med Chem. 2010 Apr 15;18(8):2902-11. doi: 10.1016/j.bmc.2010.03.010. Epub 2010 Mar 9. PubMed PMID: 20363141.
    2: Seel M, Werner TC. Binding properties of 2-acetylnaphthalene with hydroxypropyl cyclodextrins from fluorescence quenching experiments. Appl Spectrosc. 2005 May;59(5):691-5. PubMed PMID: 15969816.
    3: Narender T, Sarkar S, Rajendar K, Tiwari S. Synthesis of biaryls via AlCl3 catalyzed domino reaction involving cyclization, dehydration, and oxidation. Org Lett. 2011 Dec 2;13(23):6140-3. doi: 10.1021/ol202638m. Epub 2011 Oct 31. PubMed PMID: 22040063.
    4: Yan Z, Maher N, Torres R, Caldwell GW, Huebert N. Rapid detection and characterization of minor reactive metabolites using stable-isotope trapping in combination with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(22):3322-30. PubMed PMID: 16235238.
    5: Ostman P, Luosujärvi L, Haapala M, Grigoras K, Ketola RA, Kotiaho T, Franssila S, Kostiainen R. Gas chromatography-microchip atmospheric pressure chemical ionization-mass spectrometry. Anal Chem. 2006 May 1;78(9):3027-31. PubMed PMID: 16642989.

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